- Labelling of GW796406X with (M+4)-methylcopper, Journal of Labelled Compounds and Radiopharmaceuticals, 2007, 50(5-6), 500-501

Cas no 90719-30-5 (Locostatin)

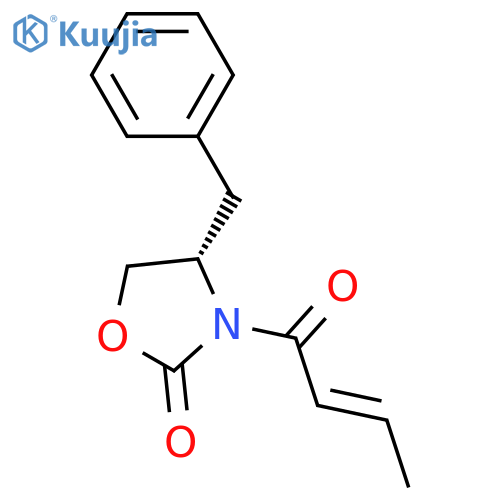

Locostatin structure

Nome do Produto:Locostatin

Locostatin Propriedades químicas e físicas

Nomes e Identificadores

-

- (4S)-N-Crotonyl-4-benzyl-2-oxazolidinone

- (N-CROTONYL)-(4S)-BENZYL-2-OXAZOLIDINONE

- (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE

- (4S)-3-[(E)-BUT-2-ENOYL]-4-BENZYL-2-OXAZOLIDINONE

- (4S)-N-[(2E)-but-2-enoyl]-4-phenylmethyl-1,3-oxazolidin-2-one

- (N-Crotonyl)-(R)-4-benzyl-2-oxazolidinone

- (R)-4-BENZYL-3-CROTONYL-2-OXAZOLIDINONE

- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidin-2-one

- (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidinone

- (S,E)-3-(but-2'-enoyl)-4-benzyloxazolidin-2-one

- (S,E)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one

- 4-(S)-benzyl-((

- (4S)-3-[(E)-1-Oxo-2-butenyl]-4-(phenylmethyl)-2-oxazolidinone

- UIC-1005

- (4S)-3-[(2E)-1-Oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 3-(1-oxo-2-butenyl)-4-(phenylmethyl)-, [S-(E)]- (ZCI)

- 2-Oxazolidinone, 3-[(2E)-1-oxo-2-butenyl]-4-(phenylmethyl)-, (4S)- (9CI)

- (4S)-4-Benzyl-3-((E)-2-butenoyl)oxazolidin-2-one

- Locostatin

- UIC 1005

- Locostatin, >=98% (HPLC)

- F96187

- (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

- Cell Sheet Migration Inhibitor, Locostatin

- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidinone, 97%

- AKOS015913245

- (S)-3-(1-Oxo-2-butenyl)-4-(phenylmethyl)-2-oxazolidinone; (4S)-3-(1-Oxo-2-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone

- (E/Z)-Locostatin

- DA-54986

- UTZAFVPPWUIPBH-QSLRECBCSA-N

- DTXCID901021597

- CS-W014127

- (4S)-4-benzyl-3-((E)-but-2-enoyl)-1,3-oxazolidin-2-one

- (S,E)-4-benzyl-3-but-2-enoyloxazolidin-2-one

- AS-41290

- 90719-30-5

- (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidi

- SCHEMBL5058895

- CS-0136354

- 133812-16-5

- HY-W013411A

- (4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one

- SCHEMBL5058893

- DTXSID40879994

- (4S)-3-((E)-2-butenoyl)-4-benzyl-2-oxazolidinone

- HY-W013411

- MFCD00278769

-

- MDL: MFCD00278769

- Inchi: 1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1

- Chave InChI: UTZAFVPPWUIPBH-QSLRECBCSA-N

- SMILES: C(C1C=CC=CC=1)[C@H]1COC(=O)N1C(=O)/C=C/C

Propriedades Computadas

- Massa Exacta: 197.10500

- Massa monoisotópica: 245.10519334g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 4

- Complexidade: 345

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 46.6Ų

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

- XLogP3: 2.5

Propriedades Experimentais

- Cor/Forma: Not available

- Ponto de Fusão: 84-88 °C(lit.)

- Solubilidade: DMSO: ≥30mg/mL

- PSA: 46.61000

- LogP: 1.29870

- Solubilidade: Not available

Locostatin Informações de segurança

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: S24/25

- Condição de armazenamento:2-8°C

Locostatin Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206994-50mg |

Locostatin |

90719-30-5 | 98% | 50mg |

¥1621 | 2023-02-17 | |

| Chemenu | CM529116-50mg |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 50mg |

$67 | 2024-07-20 | |

| Ambeed | A127375-1g |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 1g |

$957.0 | 2025-02-24 | |

| MedChemExpress | HY-W013411A-50mg |

Locostatin |

90719-30-5 | 99.82% | 50mg |

¥2800 | 2024-07-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13378-10mg |

Locostatin |

90719-30-5 | 98% | 10mg |

¥891.00 | 2023-09-09 | |

| Chemenu | CM529116-250mg |

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one |

90719-30-5 | 98% | 250mg |

$192 | 2024-07-20 | |

| MedChemExpress | HY-W013411A-5mg |

Locostatin |

90719-30-5 | 99.82% | 5mg |

¥468 | 2024-07-21 | |

| MedChemExpress | HY-W013411A-10mM*1 mL in DMSO |

Locostatin |

90719-30-5 | 99.82% | 10mM*1 mL in DMSO |

¥514 | 2024-07-21 | |

| 1PlusChem | 1P006BIH-250mg |

(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE |

90719-30-5 | 97% | 250mg |

$584.00 | 2025-02-21 | |

| Axon Medchem | 2590-10mg |

Locostatin |

90719-30-5 | 100% | 10mg |

€60.00 | 2025-03-06 |

Locostatin Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Triethylamine , Lithium chloride Solvents: Tetrahydrofuran ; -15 °C; -15 °C → rt; 12 h, rt

Referência

- Stereocontrolled total synthesis of (-)-kainic acid, Organic Letters, 2007, 9(9), 1635-1638

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referência

- A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-Dihydroisodrimeninol, Organic Letters, 2009, 11(15), 3178-3181

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 15 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

- Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives, Journal of Organic Chemistry, 2017, 82(23), 12286-12293

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 rt; 5 h, rt

1.3 Reagents: Water ; rt

1.2 rt; 5 h, rt

1.3 Reagents: Water ; rt

Referência

- Stereoselective synthesis of an alarm pheromone of Grematogaster ants using (4S)-4-benzyloxazolidinone as chiral auxiliary, Chemistry of Natural Compounds, 2010, 46(1), 83-85

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; -78 °C → rt

Referência

- Highly diastereoselective conjugate additions of monoorganocopper reagents to chiral imides, Tetrahedron, 2004, 60(9), 2097-2110

Locostatin Raw materials

Locostatin Preparation Products

Locostatin Literatura Relacionada

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

4. Book reviews

-

5. Book reviews

90719-30-5 (Locostatin) Produtos relacionados

- 1552919-72-8(1,3,5-Triazin-2(1H)-one, 6-amino-4-(5-bromo-2-furanyl)-)

- 2680752-79-6(benzyl N-({1-chlorospiro[2.3]hexan-1-yl}methyl)carbamate)

- 1339444-04-0([2-(diethylamino)ethyl][(oxan-4-yl)methyl]amine)

- 2228488-97-7(tert-butyl N-3-amino-2-(pyrimidin-5-yl)propylcarbamate)

- 2126163-37-7(2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid)

- 1070870-41-5(2-bromo-4-chloro-3-iodoPyridine)

- 2249801-12-3(MD2-Tlr4-IN-1)

- 1373028-74-0(Tert-Butyl 4-(Aminomethyl)-4-(Pyrimidin-2-Yl)Piperidine-1-Carboxylate(WX160050))

- 478039-24-6(3-Fluoropropyl 4-1,2,4triazolo1,5-apyrimidin-7-ylphenyl ether)

- 1226436-57-2(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90719-30-5)Locostatin

Pureza:99%/99%

Quantidade:250mg/1g

Preço ($):240.0/861.0